molecular formula C24H32N6O4S2 B6055905 2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]

2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]

Cat. No. B6055905
M. Wt: 532.7 g/mol
InChI Key: LPEJZLHIXOCFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide], commonly known as EDDTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of EDDTC is not fully understood. However, it is believed that EDDTC exerts its biological effects by chelating metal ions, such as copper and iron, and inhibiting the activity of enzymes that require these metals as cofactors. EDDTC has also been shown to possess radical scavenging activity, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
EDDTC has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that EDDTC can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Animal studies have shown that EDDTC can protect against oxidative stress and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDDTC is its low toxicity, which makes it a suitable candidate for use in laboratory experiments. EDDTC is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of EDDTC is its limited solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are many potential future directions for research on EDDTC. One area of interest is the development of new therapeutic agents based on EDDTC for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the use of EDDTC as a tool for studying metal-dependent enzymes and their role in disease. Additionally, there is a need for further research on the environmental and agricultural applications of EDDTC, including its potential use as a bioremediation agent for contaminated soil and water.
Conclusion:
In conclusion, EDDTC is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EDDTC is relatively simple, and it possesses a wide range of biochemical and physiological effects. Although there are some limitations to its use in laboratory experiments, EDDTC remains a valuable tool for researchers studying metal-dependent enzymes, inflammation, and oxidative stress. Further research is needed to fully understand the potential of EDDTC and its applications in medicine, agriculture, and environmental science.

Synthesis Methods

The synthesis of EDDTC involves the reaction of 1,6-hexanediamine with carbon disulfide to form 1,6-hexanediamine carbodithioic acid. This intermediate is then reacted with p-ethoxyaniline to form the final product, EDDTC. The synthesis of EDDTC is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

EDDTC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, EDDTC has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In agriculture, EDDTC has been used as a fungicide and insecticide. In environmental science, EDDTC has been used to remove heavy metals from contaminated water.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[6-[2-[(4-ethoxyphenyl)carbamothioyl]hydrazinyl]-6-oxohexanoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4S2/c1-3-33-19-13-9-17(10-14-19)25-23(35)29-27-21(31)7-5-6-8-22(32)28-30-24(36)26-18-11-15-20(16-12-18)34-4-2/h9-16H,3-8H2,1-2H3,(H,27,31)(H,28,32)(H2,25,29,35)(H2,26,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEJZLHIXOCFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CCCCC(=O)NNC(=S)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(1,6-dioxohexane-1,6-diyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]

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